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Introduction

Azvudine (FNC), chemically known as 2'-Deoxy-2'-3-fluoro-4'-azidocytidine, is a novel
nucleoside analogue with broad-spectrum antiviral activity.[1] Initially developed for the
treatment of Human Immunodeficiency Virus (HIV), it has gained significant attention for its
efficacy against SARS-CoV-2, the virus responsible for COVID-19.[1][2] Azvudine is
distinguished as the first dual-target oral drug that simultaneously inhibits the viral reverse
transcriptase and the viral infectivity factor (Vif) in HIV treatment.[3][4] Its journey from a
laboratory curiosity to a clinically approved therapeutic for two major viral diseases represents
a significant achievement in medicinal chemistry and drug development. This guide provides a
comprehensive overview of the early discovery, preclinical, and clinical development history of
Azvudine hydrochloride.

Early Discovery and Medicinal Chemistry

The discovery of Azvudine can be traced back to a patent filed by Chang Jun-biao of
Zhengzhou University.[5] The drug discovery process began with 2'-deoxynucleoside as a
starting point, followed by extensive modifications, including the introduction of a 2'-B-fluoro
atom and substitutions at the 4'-position.[6] Independently, researchers at Roche discovered
the compound in 2009 as a potential inhibitor of the Hepatitis C virus RNA polymerase in vitro.

[5]
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Chinese scientists further investigated its potential against a range of viruses with reverse
transcriptase enzymes, including Hepatitis B virus (HBV) and Human T-lymphotropic virus 1
(HTLV-1).[5] In 2011, the Chang group proposed Azvudine as a potential treatment for HIV
following positive in vitro test results.[5] The synthesis of Azvudine involves a multi-step
process, including hydroxy substitution, elimination reactions, and the introduction of an azide
group under ICI catalysis.[7]

Mechanism of Action

Azvudine is a nucleoside reverse transcriptase inhibitor (NRTI).[8] Its mechanism involves
intracellular phosphorylation by host cell kinases to its active triphosphate form, Azvudine
triphosphate (FNC-TP).[1][9] This active metabolite then competes with natural nucleotides for
incorporation into the growing viral DNA or RNA chain.[9]

Against HIV: Azvudine exhibits a dual-action mechanism.

» Reverse Transcriptase Inhibition: As a classic NRTI, FNC-TP is incorporated into the viral
DNA chain by the reverse transcriptase enzyme. Lacking a 3'-hydroxyl group, it acts as a
chain terminator, halting further elongation of the viral DNA and thus inhibiting replication.[9]

« Vif Inhibition: Azvudine also prevents the degradation of the host antiviral protein
APOBEC3G (A3G) induced by the HIV-1 accessory protein Vif.[6] This represents a first-in-
class dual-acting antiviral agent.[6]

Against SARS-CoV-2: The primary target is the viral RNA-dependent RNA polymerase (RdRp).
[4][10] FNC-TP is incorporated into the viral RNA chain during synthesis, leading to the
termination of the chain and inhibition of viral replication.[1][10]

Fig. 1. Mechanism of Action of Azvudine.

Preclinical Development
In Vitro Studies

Azvudine has demonstrated potent antiviral activity against a wide range of viruses in vitro.

o HIV: It exerted highly potent inhibition on HIV-1, with ECso values ranging from 0.03 to 6.92
nM, and on HIV-2, with ECso values from 0.018 to 0.025 nM.[11] It also showed synergistic
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effects when combined with six other approved anti-HIV drugs.[11] Notably, Azvudine
remained active against NRTI-resistant strains, although the M184V mutation caused a 250-
fold reduction in susceptibility.[11]

e SARS-CoV-2: In vitro studies showed that Azvudine inhibits SARS-CoV-2 with an ECso value
ranging from 1.2 to 4.3 pyM.[1] Its active metabolite, CL-236, showed an ECso of
approximately 3.2 uM against SARS-CoV-2, which is comparable to Remdesivir.[12]

e Other Viruses: Azvudine has also shown in vitro activity against Hepatitis C Virus (HCV),
Hepatitis B Virus (HBV), and Enterovirus 71 (EV71).[2]

Table 1: In Vitro Antiviral Activity of Azvudine

] ) Selectivity
Virus Strain/Target ECso Reference
Index (SI)
Wild-type &
HIV-1 , 0.03 - 6.92 nM > 1000 [2][11]
Drug-resistant
HIV-2 Wild-type 0.018-0.025nM > 1000 [2][11]
SARS-CoV-2 - 1.2-4.3puM 15 - 83 [1]
HCoV-0C43 - 4.3 uM - [2]
Hepatitis C Virus
- 0.024 uM - [2]

(HCV)

In Vivo and Pharmacokinetic Studies

Animal studies were crucial in establishing the pharmacokinetic and safety profile of Azvudine.

o Pharmacokinetics: The oral bioavailability in rats and dogs was determined to be
approximately 83%.[5] The plasma half-life in dogs is about 4 hours.[5] Azvudine exhibits low
plasma protein binding in humans, dogs, and rats.[2] It is primarily excreted unchanged
through the kidneys, with over 70% of the drug excreted within 12 hours in HIV-infected
patients.[2] Postprandial administration significantly increased exposure, leading to the
recommendation that it be taken on an empty stomach.[2]
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o Toxicology: Chronic toxicity studies established No-Observed-Adverse-Effect Levels
(NOAELSs) of 0.5 mg/kg/d in rats (3 months) and 0.1 mg/kg/d in beagle dogs (39 weeks).[5]
The primary toxicities observed in animal models were related to the immune, bone marrow,
and digestive systems.[5]

Table 2: Pharmacokinetic and Toxicological Profile of Azvudine

Parameter Species Value Reference
Bioavailability (Oral) Rat, Dog ~83% [5]
Elimination Half-life Dog 4 hours [5]
Primary Excretion

Human Renal (unchanged) [2]
Route
NOAEL (Chronic) Rat (3 months) 0.5 mg/kg/d [5]

) Beagle Dog (39

NOAEL (Chronic) 0.1 mg/kg/d [5]

weeks)

Experimental Protocols

Detailed experimental protocols from the initial discovery phase are often proprietary. However,
based on published research, key methodologies can be outlined:

 In Vitro Antiviral Assays (General Protocol):

o Cell Culture: Appropriate host cells (e.g., C8166, PBMCs for HIV; Vero E6 for SARS-CoV-
2) are cultured under standard conditions.

o Virus Infection: Cells are infected with a known titer of the virus.

o Drug Treatment: Immediately after infection, cells are treated with serial dilutions of
Azvudine.

o Incubation: The treated, infected cells are incubated for a specific period (e.g., 48-72
hours).
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o Endpoint Measurement: The extent of viral replication is measured using methods like p24
antigen ELISA (for HIV), cytopathic effect (CPE) observation, or quantitative RT-PCR for
viral RNA.

o Data Analysis: The ECso (50% effective concentration) and CCso (50% cytotoxic
concentration) are calculated to determine the selectivity index (SI = CCso/ECso).

o Pharmacokinetic Studies (General Animal Protocol):

o Dosing: A single dose of Azvudine is administered to animals (e.g., rats, dogs) via oral
gavage and intravenous injection.

o Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
o Sample Processing: Plasma is separated and stored frozen until analysis.

o Bioanalysis: Plasma concentrations of Azvudine are quantified using a validated analytical
method, such as LC-MS/MS.

o Parameter Calculation: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life,
bioavailability) are calculated using non-compartmental analysis.

Clinical Development

The clinical development of Azvudine began for HIV treatment and was later expanded to
include COVID-19.
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Fig. 2: Clinical Development Workflow for Azvudine.

HIV Clinical Trials

Clinical evaluation for HIV began in 2013.[2]

* Phase I/ll: These trials demonstrated desirable safety and pharmacokinetic profiles. Phase I
was a dose-exploratory study in treatment-naive HIV patients.[13][14]
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e Phase lll: A multi-center, randomized, double-blind, active-control trial was conducted to
compare Azvudine with Lamivudine (3TC), both in combination with Tenofovir (TDF) and
Efavirenz (EFV).[14] The primary endpoint was the proportion of patients with HIV-1 RNA <
50 copies/mL at week 48.[14]

COVID-19 Clinical Trials

Following promising in vitro results against coronaviruses, Azvudine was rapidly advanced into
clinical trials for COVID-19.[5]

 Pilot Study: An open-label pilot study on mild and moderate cases was conducted in 2020,
yielding mildly positive results.[4][5]

e Phase Il Trials: Several Phase Il trials were conducted between 2020 and 2022 in China,
Russia, and Brazil to evaluate efficacy and safety.[3][4]

o Brazil Study (Moderate COVID-19): A randomized, double-blind, placebo-controlled trial
found that the time to achieve a second negative nucleic acid test was significantly shorter
in the Azvudine group (7.73 days) compared to the placebo group (8.89 days, p=0.028).
[15]

o Russia Study: The proportion of subjects with clinical improvement on day 7 was
significantly higher in the Azvudine group (57/157) compared to the control group (15/157,
P < 0.001).[2] The median time to clinical improvement was also shorter (10 days vs. 13
days, P <0.001).[2]

o China Study: State media reported 40% clinical improvement in 7 days for the Azvudine
group versus 11% in the control group.[5] However, another study noted no statistically
significant difference in the changes in viral load between the Azvudine and control

groups.[16]

Table 3: Key Efficacy Results from Azvudine COVID-19 Phase Il Trials

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://trial.medpath.com/clinical-trial/59a8a6a6f6680324/nct04303598-clinical-study-azvudine-tenofovir-efavirenz-hiv
https://trial.medpath.com/clinical-trial/59a8a6a6f6680324/nct04303598-clinical-study-azvudine-tenofovir-efavirenz-hiv
https://en.wikipedia.org/wiki/Azvudine
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1228548/full
https://en.wikipedia.org/wiki/Azvudine
https://pubmed.ncbi.nlm.nih.gov/37693894/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1228548/full
https://www.frontiersin.org/journals/medicine/articles/10.3389/fmed.2023.1215916/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1524072/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1524072/full
https://en.wikipedia.org/wiki/Azvudine
https://linkinghub.elsevier.com/retrieve/pii/S2405844023073619
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Patient ) ] Control/P
Study . Primary Azvudine Referenc
] Populatio . lacebo P-value
Location Endpoint Group e
n Group
Time to
) Moderate 2nd
Brazil ) 7.73 days 8.89 days 0.028 [15]
COVID-19 Negative
PCR
Clinical
_ 36.3% 9.6%
Russia - Improveme <0.001 [2][16]
(57/157) (15/157)
nt at Day 7
Median
Time to
Russia - Clinical 10 days 13 days <0.001 [2][16]
Improveme
nt
] Time to 1st
_ Mild _
Brazil Negative 5.55 days 8.27 days <0.001 [16]
COVID-19 PCR

Safety Profile in Clinical Trials

Across multiple trials, Azvudine has shown a favorable safety profile.

e HIV: In a Phase lll trial, the rate of participants discontinuing therapy due to adverse events

(AEs) was reported as a safety outcome.[14]

o COVID-19: A meta-analysis of five randomized controlled trials (RCTs) found the incidence of
AEs was 44.52% in the Azvudine group versus 49.74% in control groups.[2] The incidence of
serious adverse events (SAEs) was 1.16% in the Azvudine groups compared to 1.86% in the
control groups.[2] Common side effects included dizziness, elevated liver enzymes, nausea,
and vomiting.[5]

Regulatory Milestones
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e July 21, 2021: China's National Medical Products Administration (NMPA) granted conditional
approval for Azvudine to treat high-viral-load cases of HIV-1.[2][4]

e July 25, 2022: The NMPA granted conditional approval for Azvudine to treat adult patients
with COVID-19, making it China's first domestically developed oral anti-COVID-19 agent.[2]

[6]

e August 9, 2022: Azvudine was included in China's "Diagnosis and Treatment Program for
Novel Coronavirus Pneumonia (Ninth Edition)".[3][6]

o February 2023: The Ministry of Health of the Russian Federation approved the use of
Azvudine for individuals infected with SARS-CoV-2.[6]

Conclusion

The development of Azvudine hydrochloride is a testament to a nearly 20-year journey of
medicinal chemistry innovation and persistent clinical evaluation.[6] From its origins as a
modified nucleoside for HIV, its broad-spectrum activity was successfully leveraged to address
the global COVID-19 pandemic. Its dual mechanism against HIV and potent inhibition of viral
polymerases, combined with a manageable safety profile and oral bioavailability, underscore its
importance in the antiviral therapeutic landscape. The early discovery and development history
of Azvudine provides a compelling case study for researchers and drug development
professionals in the ongoing search for effective treatments for viral diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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